

2-Fluoro-3-hydroxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-hydroxyphenylboronic acid

Cat. No.: B151144

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **2-Fluoro-3-hydroxyphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for **2-Fluoro-3-hydroxyphenylboronic acid**. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features.

Core Chemical Properties

2-Fluoro-3-hydroxyphenylboronic acid is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring influences its reactivity and potential applications.

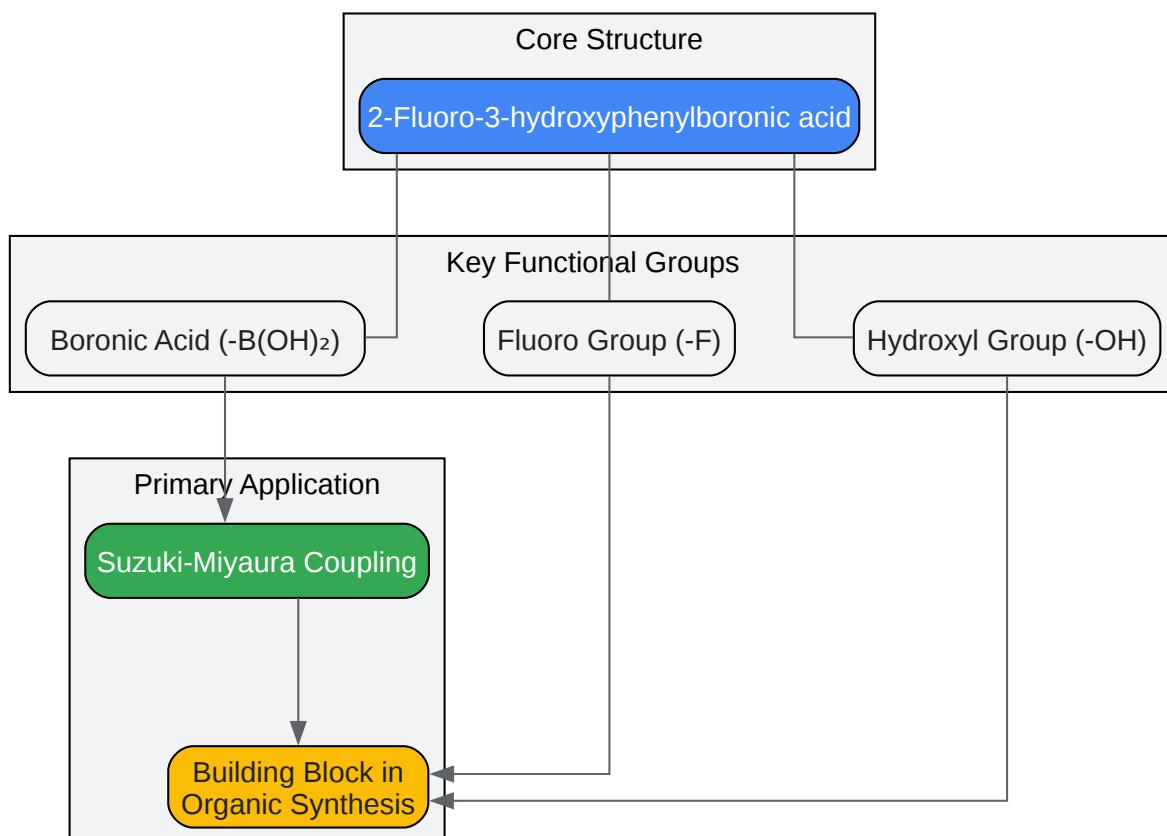
Physicochemical Data

The fundamental physicochemical properties of **2-Fluoro-3-hydroxyphenylboronic acid** are summarized in the table below. This data is essential for handling, storage, and experimental design.

Property	Value	Source(s)
CAS Number	855230-60-3	[1] [2] [3]
Molecular Formula	C ₆ H ₆ BFO ₃	[1] [2] [3] [4] [5]
Molecular Weight	155.92 g/mol	[1] [3] [4]
Appearance	Solid	[4]
Purity	Typically ≥97%	[3]
InChI	1S/C6H6BFO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H	[4] [5]
InChIKey	FUYFURLPSFAOGC-UHFFFAOYSA-N	[4] [5]
SMILES	OB(C1=CC=CC(O)=C1F)O	[4]
MDL Number	MFCD06797222	[4]
PubChem Substance ID	329795648	[4]

Stability and Storage

Proper storage is crucial to maintain the integrity of **2-Fluoro-3-hydroxyphenylboronic acid**.


- Storage Temperature: Recommended storage is at -20°C.[\[2\]](#)
- Storage Conditions: It should be stored under an inert atmosphere.[\[6\]](#) It is classified as a combustible solid.[\[4\]](#)
- General Handling: For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[\[2\]](#)

Applications in Organic Synthesis

Arylboronic acids are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[\[7\]](#)[\[8\]](#)[\[9\]](#) The unique substitution

pattern of **2-Fluoro-3-hydroxyphenylboronic acid** makes it a valuable reagent for introducing a 2-fluoro-3-hydroxyphenyl moiety into complex molecules.

The electron-withdrawing nature of the fluorine atom and the presence of the hydroxyl group can modulate the reactivity of the boronic acid in these coupling reactions.^[7] This allows for fine-tuning of reaction conditions and can influence the electronic properties of the resulting products, which is particularly important in drug discovery and the development of advanced materials.^[10]

[Click to download full resolution via product page](#)

Caption: Relationship between the compound's structure and its synthetic utility.

Experimental Protocols

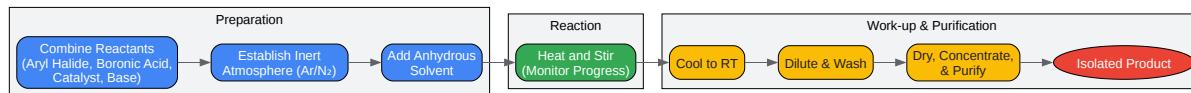
The following section details a general experimental protocol for a typical application of **2-Fluoro-3-hydroxyphenylboronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.^[7] This protocol provides a general methodology; however, optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.^[7]

Reaction Scheme: $R^1-X + R^2-B(OH)_2 \rightarrow [Pd \text{ Catalyst, Base}] \rightarrow R^1-R^2$

Where R^1-X is an aryl or vinyl halide (or pseudohalide) and $R^2-B(OH)_2$ is the boronic acid.


Materials:

- Aryl halide (1.0 mmol)
- **2-Fluoro-3-hydroxyphenylboronic acid** (1.2-1.5 mmol)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.02-0.05 mmol)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2.0-3.0 mmol)
- Anhydrous solvent (e.g., DMF/ H_2O , Toluene, Dioxane)

Procedure:

- Reaction Setup: To a dried reaction vessel, add the aryl halide, **2-Fluoro-3-hydroxyphenylboronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain this atmosphere throughout the reaction.
- Solvent Addition: Add the anhydrous solvent to the reaction mixture.
- Reaction Conditions: Heat the mixture to the desired temperature (typically ranging from room temperature to reflux) and stir for the required time (monitored by TLC or LC-MS).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) before handling **2-Fluoro-3-hydroxyphenylboronic acid**.^[1]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[11]
- Inhalation: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a fume hood.^{[1][11]}
- Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.^[1]
- Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.^[1]

Conclusion

2-Fluoro-3-hydroxyphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups allows for the strategic construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. (2-Fluoro-3-hydroxyphenyl)boronic acid – Biotuva Life Sciences [biotuva.com]
- 4. 2-Fluoro-3-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 2-fluoro-3-hydroxyphenylboronic acid (C₆H₆BFO₃) [pubchemlite.lcsb.uni.lu]
- 6. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Fluoro-3-hydroxyphenylboronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151144#2-fluoro-3-hydroxyphenylboronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com